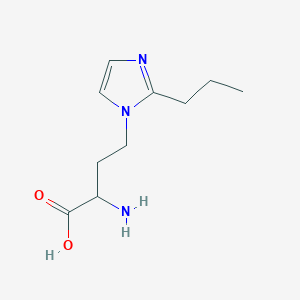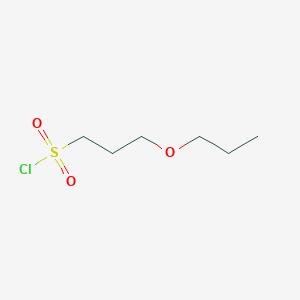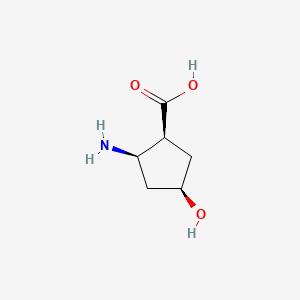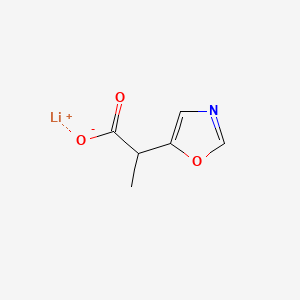
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a butanoic acid moiety. It is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions . The process typically includes the use of specific catalysts and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in electrophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to various receptors and enzymes, influencing their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanoic acid
- 2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid
- 2-Amino-4-(2-butyl-1h-imidazol-1-yl)butanoic acid
Uniqueness
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid is unique due to its specific propyl substitution on the imidazole ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-amino-4-(2-propylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-9-12-5-7-13(9)6-4-8(11)10(14)15/h5,7-8H,2-4,6,11H2,1H3,(H,14,15) |
InChI-Schlüssel |
WJLDSRULDARRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=CN1CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)








